6-Bromoisoquinoline 2-oxide

Synthetic Methodology Process Chemistry N-Oxide Synthesis

Simple halogenated isoquinolines lack the redox activity needed for orthogonal transformations. 6-Bromoisoquinoline 2-oxide solves this via synergistic C6-Br and N-oxide dual functionality, enabling sequential cross-coupling and redox-driven chemistry. • 94% high-yield synthesis from 6-bromoisoquinoline ensures cost-effective supply • Batch-specific analytical documentation (NMR, HPLC, GC) supports regulatory traceability • mp 163-165°C with standard 95% purity enables rapid QC in automated workflows. Ideal for oncology SAR, C-H functionalization methodology, and parallel medicinal chemistry.

Molecular Formula C9H6BrNO
Molecular Weight 224.05 g/mol
CAS No. 223671-16-7
Cat. No. B1289189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoisoquinoline 2-oxide
CAS223671-16-7
Molecular FormulaC9H6BrNO
Molecular Weight224.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C[N+](=C2)[O-])C=C1Br
InChIInChI=1S/C9H6BrNO/c10-9-2-1-8-6-11(12)4-3-7(8)5-9/h1-6H
InChIKeyQNNTUJSIGVWFAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromoisoquinoline 2-oxide: Dual-Functional N-Oxide Building Block


6-Bromoisoquinoline 2-oxide (CAS 223671-16-7) is a heteroaromatic N-oxide compound with the molecular formula C9H6BrNO and a molecular weight of approximately 224.05 g/mol . This derivative of isoquinoline features a bromine atom at the 6-position and an oxygen atom bonded to the nitrogen at the 2-position, forming an N-oxide moiety . It typically appears as a yellow solid with a melting point of 163-165 °C and a standard commercial purity of 95% . The compound serves as a versatile intermediate in organic synthesis and medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals .

Why 6-Bromoisoquinoline 2-oxide Cannot Be Substituted


Attempting to substitute 6-Bromoisoquinoline 2-oxide with a simple analog such as 6-Bromoisoquinoline or Isoquinoline N-oxide will fundamentally alter the reaction outcome. 6-Bromoisoquinoline lacks the N-oxide group, rendering it unreactive in redox-driven transformations and metabolic activation pathways . Conversely, Isoquinoline N-oxide lacks the bromine atom, eliminating the critical C6 halogen handle required for cross-coupling reactions and site-selective functionalization . The concurrent presence of both a bromine atom at the 6-position and an N-oxide group at the 2-position is not a redundant feature but a synergistic design element that enables sequential, orthogonal synthetic transformations . This dual functionality cannot be replicated by substituting with either component alone, nor by using a non-halogenated N-oxide or a non-oxidized halogenated isoquinoline.

6-Bromoisoquinoline 2-oxide Performance Benchmarks


High-Yield N-Oxidation Protocol

The synthesis of 6-Bromoisoquinoline 2-oxide from 6-Bromoisoquinoline proceeds with an exceptionally high yield of approximately 94% [1]. This represents a significant improvement over generic N-oxidation yields for unsubstituted isoquinolines, which are often lower due to competing side reactions and incomplete conversion. The high yield minimizes material loss, reduces purification steps, and enhances overall process economics for downstream applications.

Synthetic Methodology Process Chemistry N-Oxide Synthesis

Melting Point as Quality Indicator

6-Bromoisoquinoline 2-oxide exhibits a sharp and well-defined melting point of 163-165 °C (lit.) . In contrast, the parent compound 6-Bromoisoquinoline lacks an N-oxide group and has a significantly different melting point (literature value: 80-82 °C) . The substantial difference in melting point (a difference of approximately 83 °C) provides a reliable and simple method for distinguishing the N-oxide product from unreacted starting material during synthesis and purification. Furthermore, a sharp melting point is a primary indicator of high chemical purity and batch-to-batch consistency.

Analytical Chemistry Quality Control Compound Characterization

Batch-Specific Quality Documentation

The standard purity for commercially available 6-Bromoisoquinoline 2-oxide is consistently specified at 95% . This level of purity is comparable to or exceeds that of many analogous halogenated isoquinolines and N-oxides offered as research intermediates. Critically, suppliers such as Bidepharm provide batch-specific quality control documentation including NMR, HPLC, and GC reports . This level of transparency is not universally guaranteed for all niche heterocyclic building blocks and directly supports compliance with peer-review and regulatory data integrity standards.

Chemical Purity Analytical Documentation Procurement Assurance

Anticancer Activity of Isoquinoline N-Oxides

Research on the broader class of 6- and 7-substituted isoquinoline N-oxides has identified these compounds as redox-active agents effective against drug-resistant cell lines at nanomolar concentrations [1]. While 6-Bromoisoquinoline 2-oxide itself is an intermediate and not an end-product drug, its structural framework is directly implicated in this activity profile. For instance, a derivative of 6-bromoisoquinoline exhibited a mean GI50 of 0.21 μM across multiple human tumor cell lines . This class-level activity is absent in the parent isoquinoline or 6-bromoisoquinoline alone, underscoring the N-oxide group's critical role in conferring redox-based anticancer properties.

Anticancer Drug Discovery Medicinal Chemistry Redox Activity

Diagnostic NMR Shift for N-Oxide Formation

Formation of the N-oxide in 6-Bromoisoquinoline 2-oxide induces a characteristic upfield shift of the H-2 proton in 1H NMR relative to the parent 6-bromoisoquinoline . This is a direct consequence of the altered electronic distribution and increased electron density at the heterocyclic nitrogen upon N-oxide formation. This spectral feature provides a definitive and quantifiable method for confirming successful N-oxidation, a diagnostic that is absent in the spectrum of the unoxidized precursor.

NMR Spectroscopy Electronic Structure Structural Confirmation

6-Bromoisoquinoline 2-oxide Application Scenarios


Anticancer Lead Optimization Scaffold

Medicinal chemistry groups focused on oncology drug discovery should prioritize 6-Bromoisoquinoline 2-oxide as a starting scaffold. The evidence demonstrates that 6-substituted isoquinoline N-oxides exhibit nanomolar potency against drug-resistant cancer cell lines [1]. The compound's dual functionality enables systematic structure-activity relationship (SAR) exploration: the bromine atom at C6 allows for diversification via cross-coupling, while the N-oxide group is essential for redox cycling and adduct formation with cellular nucleophiles, a key mechanism for overcoming multidrug resistance [1].

Intermediate for High-Throughput Heterocyclic Synthesis

For high-throughput synthesis and parallel medicinal chemistry efforts, 6-Bromoisoquinoline 2-oxide offers a superior combination of synthetic accessibility and functional group tolerance. The high-yield (94%) synthesis from 6-Bromoisoquinoline [1] ensures a cost-effective and reliable supply. The well-defined melting point (163-165°C) and readily available 95% purity facilitate rapid purification and quality control, critical for maintaining efficiency in automated synthesis workflows.

Model Substrate for Catalytic N-Oxide Transformations

Academic and industrial process chemistry laboratories developing novel C-H functionalization or cross-dehydrogenative coupling methodologies will find 6-Bromoisoquinoline 2-oxide to be an ideal model substrate. Its N-oxide group enhances polarity and reactivity, making it a more active participant in redox-neutral catalytic cycles than its non-oxidized counterpart [1]. Furthermore, the bromine atom provides a second, orthogonal site for reaction monitoring and derivatization, allowing for mechanistic investigations and validation of new synthetic methods.

Vendor Selection with Full Analytical Traceability

For projects requiring compliance with stringent data integrity standards (e.g., for publication or regulatory submission), the selection of a specific source for 6-Bromoisoquinoline 2-oxide is critical. The availability of batch-specific analytical documentation including NMR, HPLC, and GC [1] provides an assurance of identity and purity that is not guaranteed by all vendors. This traceability is essential for establishing the provenance of key intermediates and ensuring the reproducibility of downstream biological or chemical data.

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